![molecular formula C10H12BrClN2O2 B3016295 Tert-butyl N-(5-bromo-3-chloropyridin-2-YL)carbamate CAS No. 748812-75-1](/img/structure/B3016295.png)
Tert-butyl N-(5-bromo-3-chloropyridin-2-YL)carbamate
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Description
Tert-butyl N-(5-bromo-3-chloropyridin-2-YL)carbamate is a chemical compound with the molecular formula C10H12BrClN2O2 . It is used in various research and industrial applications .
Synthesis Analysis
The synthesis of this compound involves several steps. The process starts with pyridine, which undergoes a nucleophilic substitution reaction with hydrobromic acid to produce 5-bromopyridine . A hydroxylation reaction is then carried out to introduce a hydroxy group into the 5-bromopyridine . Finally, a tert-butyl carbamate group is introduced into the 5-bromo-3-hydroxypyridine to obtain the final product .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyridine ring substituted with bromine and chlorine atoms at the 5 and 2 positions, respectively . The pyridine ring is also substituted with a carbamate group at the 3 position .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include nucleophilic substitution, hydroxylation, and carbamation . These reactions are commonly used in organic synthesis and are well-studied .Physical And Chemical Properties Analysis
This compound has a molecular weight of 307.57 . It is a solid at room temperature . The compound has a predicted boiling point of 363.8±42.0 °C .Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of ingestion, it is advised to call a poison center or doctor if you feel unwell .
properties
IUPAC Name |
tert-butyl N-(5-bromo-3-chloropyridin-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrClN2O2/c1-10(2,3)16-9(15)14-8-7(12)4-6(11)5-13-8/h4-5H,1-3H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXIQCITXMFEAOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=N1)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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